molecular formula C6H6BrNO2 B6305641 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one CAS No. 1807166-41-1

6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one

Cat. No.: B6305641
CAS No.: 1807166-41-1
M. Wt: 204.02 g/mol
InChI Key: WNSZAKFYFNSVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one is a heterocyclic compound that contains a bromine atom, a hydroxymethyl group, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one can be achieved through several methods. One common approach involves the bromination of 3-(hydroxymethyl)-1H-pyridin-2-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction Reactions: The pyridinone ring can undergo reduction to form a dihydropyridinone derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxymethyl group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the pyridinone ring.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: The oxidation of the hydroxymethyl group yields 6-bromo-3-carboxy-1H-pyridin-2-one.

    Reduction Products: Reduction of the pyridinone ring results in 6-bromo-3-(hydroxymethyl)-1,2-dihydropyridin-2-one.

Scientific Research Applications

6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-methyl-1H-pyridin-2-one
  • 6-Bromo-3-ethyl-1H-pyridin-2-one
  • 6-Bromo-3-(methoxymethyl)-1H-pyridin-2-one

Uniqueness

6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

6-bromo-3-(hydroxymethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-2,9H,3H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSZAKFYFNSVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.